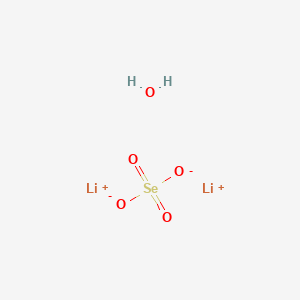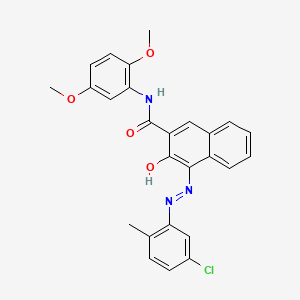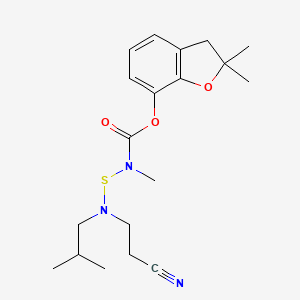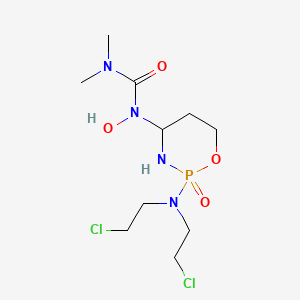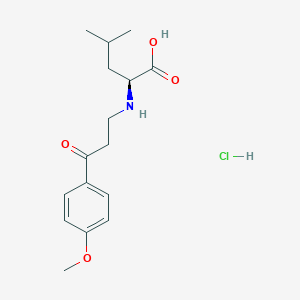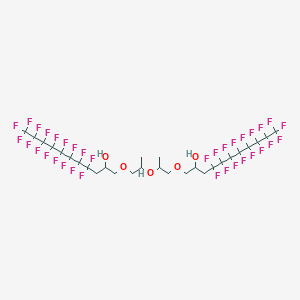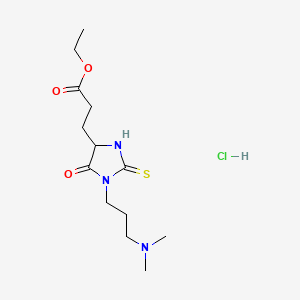
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a cyano group, a propylthio group, and an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, the reaction with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with ethyl cyanoacetate and aryl amines typically yields cyanoacetanilides .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano group and isothiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isothiazole ring.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Compounds with a similar cyano group and heterocyclic structure.
Thieno[3,4-b]pyridine-7-carboxamides: Compounds with a similar thiophene ring and cyano group.
Uniqueness
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is unique due to its combination of a cyano group, propylthio group, and isothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
135489-21-3 |
|---|---|
Molekularformel |
C9H11N3OS3 |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
2-[(4-cyano-3-propylsulfanyl-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-8-6(4-10)9(16-12-8)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
InChI-Schlüssel |
VAZAYGPVOHMYOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NSC(=C1C#N)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



